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Compound of Interest

Compound Name: 6-Chloro-2-Methyl-4-Pyrimidinol

Cat. No.: B105152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Chloro-2-Methyl-4-Pyrimidinol is a substituted pyrimidine that serves as a valuable

intermediate in organic synthesis. Its chemical structure, featuring a reactive chlorine atom and

a hydroxyl group on the pyrimidine core, makes it a versatile building block for the synthesis of

a variety of more complex molecules, particularly in the realm of medicinal chemistry. This

guide provides a comprehensive overview of its chemical properties, synthesis, and known

applications, with a focus on its role as a precursor in the development of potentially

therapeutic agents.

Chemical and Physical Properties
6-Chloro-2-Methyl-4-Pyrimidinol, with the CAS number 17551-52-9, is a solid at room

temperature. Its fundamental properties are summarized in the table below. The molecule

contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to

pyridine. The presence of a chloro group, a methyl group, and a hydroxyl group (in its

tautomeric pyrimidinone form) imparts specific reactivity and characteristics to the compound.
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Property Value Reference

Molecular Formula C₅H₅ClN₂O

Molecular Weight 144.56 g/mol

CAS Number 17551-52-9

Physical Form Solid

SMILES
Clc1[nH]c(n--INVALID-LINK--

=O)C

InChI
1S/C5H5ClN2O/c1-3-7-4(6)2-

5(9)8-3/h2H,1H3,(H,7,8,9)

Synthesis
The primary route for the synthesis of 6-Chloro-2-Methyl-4-Pyrimidinol involves the selective

hydrolysis of 4,6-dichloro-2-methylpyrimidine. This precursor is typically synthesized from 2-

methyl-4,6-dihydroxypyrimidine. The overall synthetic pathway can be visualized as a two-step

process.

Step 1: Dichlorination Step 2: Selective Hydrolysis

2-Methyl-4,6-dihydroxypyrimidine POCl₃ or Triphosgene 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine Controlled Hydrolysis 6-Chloro-2-Methyl-4-Pyrimidinol

Click to download full resolution via product page

Caption: Synthetic pathway for 6-Chloro-2-Methyl-4-Pyrimidinol.

Experimental Protocols
Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

A common method for the dichlorination of 2-methyl-4,6-dihydroxypyrimidine involves the use

of phosphorus oxychloride (POCl₃) or triphosgene. A patented method describes the reaction of
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4,6-dihydroxy-2-methylpyrimidine with triphosgene in the presence of N,N-diethylaniline in

dichloroethane.

Step 2: Selective Hydrolysis to 6-Chloro-2-Methyl-4-Pyrimidinol

The conversion of 4,6-dichloro-2-methylpyrimidine to 6-Chloro-2-Methyl-4-Pyrimidinol is
achieved through controlled hydrolysis. The chlorine atom at the 4-position is more susceptible

to nucleophilic substitution by a hydroxide ion than the chlorine at the 6-position. This

regioselectivity is attributed to the electronic effects of the nitrogen atoms within the pyrimidine

ring. Careful control of reaction conditions, such as temperature and the concentration of the

hydrolyzing agent, is crucial to favor the formation of the desired monosubstituted product.

Role in Drug Discovery and Development
While specific biological activities for 6-Chloro-2-Methyl-4-Pyrimidinol itself are not

extensively documented in publicly available literature, its significance lies in its role as a

versatile chemical intermediate for the synthesis of biologically active molecules. The

pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array

of therapeutic agents.

Derivatives of pyrimidine have shown a wide range of pharmacological activities, including

anticancer, antiviral, and antimicrobial properties. 6-Chloro-2-Methyl-4-Pyrimidinol provides a

valuable starting point for the synthesis of novel pyrimidine derivatives due to the differential

reactivity of its functional groups. The chlorine atom can be displaced by various nucleophiles

to introduce diverse substituents, while the hydroxyl group can be modified or can influence the

electronic properties of the molecule.
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Caption: Role of 6-Chloro-2-Methyl-4-Pyrimidinol in synthesis.

Spectroscopic Data
Detailed spectroscopic data for 6-Chloro-2-Methyl-4-Pyrimidinol is not readily available in

comprehensive public databases. However, based on its structure, the following characteristic

signals would be expected:

¹H NMR: Signals corresponding to the methyl protons, the proton on the pyrimidine ring, and

a broad signal for the hydroxyl proton (which may exchange with D₂O).

¹³C NMR: Resonances for the methyl carbon, the carbons of the pyrimidine ring (with the

carbon attached to the chlorine showing a characteristic shift), and the carbon bearing the

hydroxyl group.

IR Spectroscopy: Absorption bands corresponding to O-H stretching, N-H stretching (for the

tautomeric form), C=O stretching (for the pyrimidinone tautomer), C-N stretching, and C-Cl

stretching.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 144.56

g/mol , along with a characteristic isotopic pattern for a molecule containing one chlorine

atom (M and M+2 peaks in an approximate 3:1 ratio).

Researchers are advised to perform their own analytical characterization to confirm the identity

and purity of this compound.

Conclusion
6-Chloro-2-Methyl-4-Pyrimidinol is a key synthetic intermediate with significant potential in

the field of medicinal chemistry and drug development. Its straightforward synthesis from

readily available precursors and the reactivity of its functional groups make it an attractive

starting material for the creation of libraries of novel pyrimidine derivatives. While the

compound itself may not possess significant biological activity, its role as a molecular scaffold

for the development of new therapeutic agents is of considerable interest to researchers in

academia and the pharmaceutical industry. Further exploration of the reactions of this

compound and the biological evaluation of its derivatives are warranted to fully exploit its

potential in the quest for new and effective drugs.

To cite this document: BenchChem. [An In-depth Technical Guide to 6-Chloro-2-Methyl-4-
Pyrimidinol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105152#6-chloro-2-methyl-4-pyrimidinol-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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